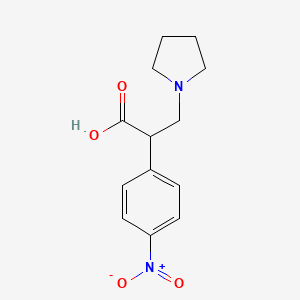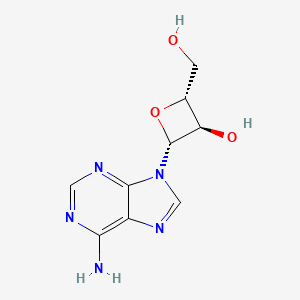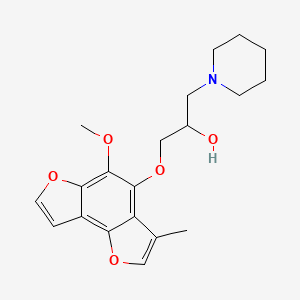
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b')difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol is a complex organic compound that features a benzo-difuran core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol typically involves multiple steps:
Formation of the benzo-difuran core: This step may involve cyclization reactions using appropriate starting materials under acidic or basic conditions.
Methoxylation and methylation: Introduction of methoxy and methyl groups can be achieved using reagents such as methanol and methyl iodide in the presence of a base.
Attachment of the piperidinyl-propanol moiety: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced, followed by the addition of the propanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for 1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the cellular context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-amine: Similar structure with an amine group instead of an alcohol.
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-thiol: Similar structure with a thiol group instead of an alcohol.
Uniqueness
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol is unique due to its specific combination of functional groups and the benzo-difuran core. This uniqueness can confer specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Propriétés
Numéro CAS |
85727-12-4 |
|---|---|
Formule moléculaire |
C20H25NO5 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
1-(5-methoxy-3-methylfuro[2,3-g][1]benzofuran-4-yl)oxy-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C20H25NO5/c1-13-11-25-17-15-6-9-24-18(15)20(23-2)19(16(13)17)26-12-14(22)10-21-7-4-3-5-8-21/h6,9,11,14,22H,3-5,7-8,10,12H2,1-2H3 |
Clé InChI |
ZYHCHTRKHCAAPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC2=C3C=COC3=C(C(=C12)OCC(CN4CCCCC4)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



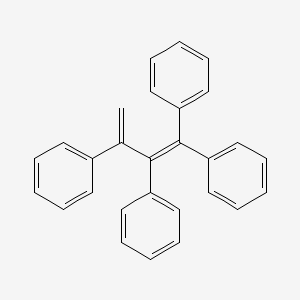

![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)

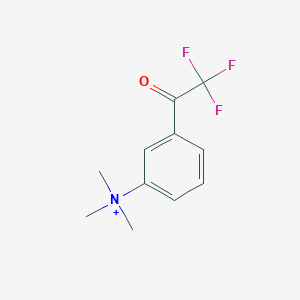
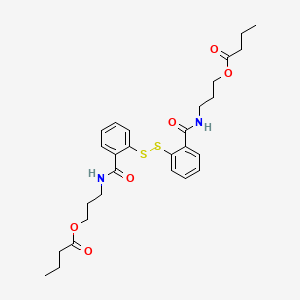
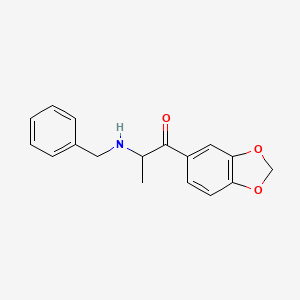
![6-Benzyl-7H-benzo[de]anthracen-7-one](/img/structure/B12801358.png)

![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)

